3-(4-Hydroxyphenyl)-1-iodopropane
Description
3-(4-Hydroxyphenyl)-1-iodopropane is an organoiodine compound featuring a hydroxyphenyl group attached to a three-carbon chain with an iodine atom at the terminal position. While direct literature on this specific compound is sparse, its structural analogs and derivatives are widely studied in pharmaceutical and environmental chemistry. The iodine atom in its structure enhances electrophilicity, making it reactive in substitution and coupling reactions.
Properties
Molecular Formula |
C9H11IO |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
4-(3-iodopropyl)phenol |
InChI |
InChI=1S/C9H11IO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H,1-2,7H2 |
InChI Key |
QRBSTKNSOVXTBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCI)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Genistein Derivatives (e.g., G21, Ram-2, Ram-3, Ram-5)
- Structure : Genistein derivatives share the 3-(4-hydroxyphenyl) group but incorporate chromen-4-one cores with glycosidic or acetylated sugar moieties .
- Reactivity : Unlike 3-(4-Hydroxyphenyl)-1-iodopropane, these derivatives are stabilized by aromatic rings and glycosidic bonds, reducing electrophilic reactivity.
- Biological Activity: Genistein derivatives exhibit estrogenic and anticancer properties due to their ability to bind estrogen receptors.
BPA Degradation Products (e.g., (2E,4Z)-3-(2-(4-Hydroxyphenyl)propan-2-yl)hexa-2,4-dienedioic acid)
- Structure : This compound retains the 4-hydroxyphenyl group but includes a conjugated diene and carboxylic acid functionalities .
- Environmental Relevance : Generated during ozonation or photocatalytic degradation of BPA, it contrasts with this compound, which lacks oxidative instability due to its saturated propane chain.
- Reactivity : The dienedioic acid structure facilitates further degradation via radical pathways, whereas the iodine in this compound may lead to nucleophilic substitution or elimination reactions .
Halogenated Metabolites from Ezetimibe Biotransformation (e.g., Compound 2–5)
- Structure : These metabolites feature 4-hydroxyphenyl groups within azetidin-2-one or pentanamide frameworks, with fluorophenyl substituents .
- Metabolic Pathways : Unlike this compound, these compounds undergo fungal biotransformation involving hydroxylation, oxidation, and dehalogenation. The iodine atom in this compound may resist enzymatic cleavage compared to fluorine in these metabolites .
Comparative Data Table
| Compound | Core Structure | Key Functional Groups | Reactivity/Stability | Biological/Environmental Role |
|---|---|---|---|---|
| This compound | Propane chain with iodine | Iodoalkyl, 4-hydroxyphenyl | High electrophilicity | Potential halogen-bonding agent |
| Genistein Derivatives | Chromen-4-one + glycosides | Acetylated sugars, phenolic OH | Low reactivity, stable | Estrogenic, anticancer |
| BPA Degradation Products | Dienedioic acid | Conjugated diene, carboxylic acid | Oxidative instability | Environmental pollutants |
| Ezetimibe Metabolites | Azetidin-2-one/pentanamide | Fluorophenyl, hydroxyl groups | Enzymatically metabolized | Drug metabolites |
Research Findings and Implications
- Synthetic Utility : The iodine in this compound makes it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike Genistein derivatives, which are tailored for glycosylation .
- Environmental Persistence : Unlike BPA degradation products, which fragment into smaller acids, this compound’s stability may pose accumulation risks in ecosystems .
- Metabolic Resistance : The compound’s iodine atom may hinder fungal or mammalian metabolism compared to fluorinated metabolites, as seen in ezetimibe studies .
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